Dimethylthiocarbamoyl chloride

描述

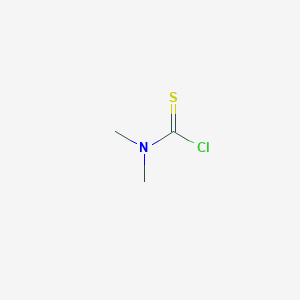

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N,N-dimethylcarbamothioyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNS/c1-5(2)3(4)6/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHWISQNXPLXQRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4066048 | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow solid; [Alfa Aesar MSDS] | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20629 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

16420-13-6 | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16420-13-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016420136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamothioic chloride, N,N-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4066048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylthiocarbamoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.773 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLTHIOCARBAMOYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XDX36AS4VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Reaction Mechanisms and Pathways Involving Dimethylthiocarbamoyl Chloride

Nucleophilic Substitution Reactions

The core reactivity of dimethylthiocarbamoyl chloride lies in its susceptibility to attack by a wide range of nucleophiles, leading to the formation of a variety of sulfur-containing compounds. These reactions typically proceed through a nucleophilic addition-elimination mechanism.

Reaction with Alcohols to Form O-Thiocarbamates

This compound reacts with alcohols and phenols to furnish O-alkyl and O-aryl dimethylthiocarbamates, respectively. orgsyn.orgnih.gov This reaction is a cornerstone in the synthesis of thiophenols via the Newman-Kwart rearrangement. orgsyn.orgwikipedia.org The general transformation involves the displacement of the chloride ion from the this compound by the oxygen nucleophile of the alcohol or phenol (B47542). libretexts.org

The reaction is typically carried out in the presence of a base to deprotonate the alcohol or phenol, thereby increasing its nucleophilicity. orgsyn.orgjk-sci.com For instance, phenols can be converted to their corresponding O-aryl dimethylthiocarbamates by treatment with this compound in the presence of a base like potassium hydroxide (B78521) or sodium hydride. orgsyn.orgresearchgate.net The resulting O-aryl thiocarbamates are often crystalline solids that can be readily purified. organic-chemistry.org

The mechanism involves the nucleophilic attack of the alkoxide or phenoxide ion on the electrophilic carbon of the thiocarbonyl group. This is followed by the elimination of the chloride ion, regenerating the thiocarbonyl double bond and forming the O-thiocarbamate product. libretexts.org

A representative procedure for the synthesis of O-2-naphthyl dimethylthiocarbamate involves the reaction of 2-naphthol (B1666908) with this compound in a mixture of water and tetrahydrofuran, using potassium hydroxide as the base. The product is obtained in good yield after crystallization. orgsyn.org

Table 1: Synthesis of O-Thiocarbamates

| Nucleophile | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| 2-Naphthol | O-2-Naphthyl dimethylthiocarbamate | KOH, H₂O/THF, <12°C | 68-73 |

| Phenol | O-Phenyl dimethylthiocarbamate | Base, Solvent | - |

Data sourced from multiple studies. orgsyn.orgresearchgate.net

Reaction with Amines to Form Thioureas

The reaction of this compound with primary and secondary amines provides a direct route to unsymmetrically substituted thioureas. nih.govorganic-chemistry.org This transformation is another example of a nucleophilic substitution reaction at the thiocarbonyl carbon. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the this compound.

The reaction mechanism is analogous to that with alcohols, involving nucleophilic addition of the amine to the thiocarbonyl group, followed by elimination of hydrogen chloride. A base is often added to neutralize the HCl formed during the reaction. The versatility of this method allows for the synthesis of a wide array of thiourea (B124793) derivatives. nih.gov

Reaction with Thiols and Selenols to Form Dithiocarbamates and Selenothiocarbamates

This compound readily reacts with thiolates (RS⁻) and selenolates (RSe⁻) to produce dithiocarbamates and selenothiocarbamates, respectively. wikipedia.orgresearchgate.net These reactions follow the same nucleophilic substitution pattern observed with alcohols and amines.

The synthesis of S-alkyl or S-aryl dithiocarbamates is achieved by treating a thiol with a base to generate the corresponding thiolate, which then attacks the this compound. For example, reaction with methanethiolate (B1210775) yields methyl dimethyldithiocarbamate. wikipedia.org

Similarly, selenothiocarbamates can be prepared by the reaction of this compound with selenolates. researchgate.net These selenolates can be generated in situ from the reaction of organolithium compounds or Grignard reagents with elemental selenium. This method provides a convenient route to highly crystalline and easily purified Se-aryl N,N-dimethylselenothiocarbamates. researchgate.net

Reactions with Carbon-Centered Nucleophiles (e.g., organolithiums)

Carbon-centered nucleophiles, such as organolithium reagents, can also react with this compound. This reaction provides a pathway for the synthesis of thioamides. The organolithium reagent attacks the electrophilic carbon of the thiocarbonyl group, leading to the formation of a new carbon-carbon bond. Subsequent workup yields the corresponding thioamide.

Rearrangement Reactions

One of the most significant applications of the O-aryl thiocarbamates derived from this compound is their participation in the Newman-Kwart rearrangement.

Newman-Kwart Rearrangement

The reaction is typically carried out at high temperatures, often between 200 and 300 °C, either neat or in a high-boiling solvent like diphenyl ether. wikipedia.orgresearchgate.net The driving force for this rearrangement is the thermodynamic stability of the C=O bond formed in the product compared to the C=S bond in the starting material, with an enthalpy change of approximately -13 kcal/mol. organic-chemistry.org

The mechanism of the Newman-Kwart rearrangement is generally considered to be a concerted, intramolecular process proceeding through a four-membered cyclic transition state. wikipedia.orgjk-sci.com Kinetic studies have shown first-order kinetics, which is consistent with an intramolecular reaction. organic-chemistry.org

Table 2: Conditions for Newman-Kwart Rearrangement

| Catalyst/Condition | Temperature | Notes |

|---|---|---|

| Thermal (neat or solvent) | 200-300 °C | Traditional method, can lead to decomposition. wikipedia.orgresearchgate.net |

| Palladium Catalysis | 100 °C | Allows for significantly lower reaction temperatures. organic-chemistry.orgresearchgate.net |

| Photoredox Catalysis | Ambient | Utilizes a photooxidant to facilitate the reaction at room temperature. nih.gov |

| Microwave Irradiation | Elevated | Can accelerate the reaction, often in polar solvents or water. organic-chemistry.orgrsc.org |

| Bismuth(III) Catalysis | Ambient | Effective for heteroaromatic substrates. acs.org |

Electron-withdrawing groups on the aromatic ring generally accelerate the rearrangement, while electron-donating groups have the opposite effect. jk-sci.comorganic-chemistry.orgthieme-connect.com This is consistent with the proposed mechanism involving nucleophilic attack of the sulfur atom on the aromatic ring. organic-chemistry.org Small ortho substituents can also have a beneficial effect by restricting rotation around the Ar-O bond, which decreases the entropy of activation. organic-chemistry.org

The resulting S-aryl thiocarbamates can be readily hydrolyzed under basic conditions (e.g., aqueous NaOH or methanolic KOH) or reduced with reagents like lithium aluminum hydride to afford the corresponding thiophenols in good yields. organic-chemistry.orgthieme-connect.com

Recent advancements have focused on lowering the harsh temperatures required for the thermal Newman-Kwart rearrangement. Catalytic methods using palladium complexes, photoredox catalysts, and even nano-photocatalysts have been developed to effect the rearrangement under much milder conditions. organic-chemistry.orgresearchgate.netnih.govchemrxiv.org For example, palladium catalysis can lower the reaction temperature to around 100 °C, and photoredox catalysis allows the reaction to proceed at ambient temperature. organic-chemistry.orgnih.gov Bismuth(III) catalysts have also been shown to be effective, particularly for heteroaromatic substrates. acs.org Microwave-assisted procedures have also been employed to accelerate the reaction. organic-chemistry.orgrsc.org

Deoxygenation Reactions

This compound is also an effective reagent for the deoxygenation of certain classes of compounds.

Chemoselective Deoxygenation of Pyridine (B92270) N-Oxides

The treatment of pyridine N-oxides with this compound in boiling acetonitrile (B52724) results in a chemoselective deoxygenation to the corresponding pyridines. researchgate.net This method is notable for its simplicity and the excellent yields of the deoxygenated products. researchgate.net The functionalization of pyridine N-oxides followed by this reduction step provides a valuable route to 2-substituted pyridines. researchgate.net

Mechanistic Insights into Oxygen Atom Transfer

Research has explored the use of this compound in oxygen atom transfer reactions, particularly in the deoxygenation of various substrates. For instance, it has been effectively used for the chemoselective deoxygenation of pyridine-N-oxides. chemicalbook.comexsyncorp.comsigmaaldrich.comscientificlabs.comsigmaaldrich.comsigmaaldrich.com

Deoxygenation of Sulfoxides to Thioethers

A significant application of this compound is the deoxygenation of sulfoxides to their corresponding thioethers. sioc-journal.cn This conversion is a fundamental and important reaction in both chemical and biochemical synthesis. sioc-journal.cn

The mechanism for the deoxygenation of sulfoxides with this compound is proposed to proceed through the formation of a thiosulfoxide intermediate. sioc-journal.cn This intermediate subsequently degrades to yield the final thioether and elemental sulfur. sioc-journal.cn The reaction between a sulfoxide (B87167) and this compound is believed to initially form a chlorosulfonium salt due to the electrophilic character of the reagent. researchgate.net

A notable advantage of using this compound for sulfoxide deoxygenation is the ability to perform the reaction under solvent-free and metal-free conditions. sioc-journal.cn This method involves heating a mixture of the sulfoxide and this compound, typically at 100°C, without the need for any additional catalysts or solvents. sioc-journal.cn This approach is not only efficient, yielding moderate to excellent results, but also offers significant environmental and economic benefits by reducing waste and energy consumption. sioc-journal.cn The process is compatible with a range of functional groups and is suitable for large-scale synthesis. sioc-journal.cn

The following table summarizes the deoxygenation of various sulfoxides using this compound under solvent-free conditions.

| Entry | Sulfoxide | Product | Time (h) | Yield (%) |

| 1 | Diphenyl sulfoxide | Diphenyl sulfide | 0.5 | 95 |

| 2 | 4-Methylphenyl phenyl sulfoxide | 4-Methylphenyl phenyl sulfide | 0.5 | 96 |

| 3 | 4-Methoxyphenyl phenyl sulfoxide | 4-Methoxyphenyl phenyl sulfide | 0.5 | 94 |

| 4 | 4-Chlorophenyl phenyl sulfoxide | 4-Chlorophenyl phenyl sulfide | 1.0 | 92 |

| 5 | Dibenzyl sulfoxide | Dibenzyl sulfide | 0.5 | 98 |

| 6 | Methyl phenyl sulfoxide | Methyl phenyl sulfide | 0.5 | 85 |

| 7 | Di-n-butyl sulfoxide | Di-n-butyl sulfide | 1.0 | 88 |

Reaction conditions: Sulfoxide (1 mmol), this compound (2 mmol), 100 °C.

Cyclization Reactions

This compound has been utilized in cyclization reactions. For example, the reaction of the C,N-dianion of 2-methylbenzenesulfonamides with N,N-dimethylthiocarbamoyl chloride can lead to the one-step formation of cyclized products, specifically 2-aryl-3-dimethylamino-2H-1,2-benzo[e]thiazines. semanticscholar.org This reaction demonstrates the utility of this compound in constructing heterocyclic systems. semanticscholar.org

Addition Reactions with Alkenes

Addition reactions are a primary class of reactions for alkenes, where the double bond is broken to form new single bonds. libretexts.org While specific examples of this compound undergoing direct addition reactions with simple alkenes are not extensively detailed in the provided context, the electrophilic nature of the reagent suggests its potential to react with the electron-rich pi system of an alkene. wikipedia.orgmsu.edu Electrophilic addition to alkenes typically proceeds through an initial attack on the pi electrons of the double bond. msu.edu

Applications of Dimethylthiocarbamoyl Chloride in Organic Synthesis

Synthesis of Arylthiols and Related Sulfur-Containing Compounds

A significant application of dimethylthiocarbamoyl chloride lies in the preparation of arylthiols and other organosulfur compounds. exsyncorp.comwikipedia.orgguidechem.com This is often achieved through a series of reactions that leverage the reactivity of the thiocarbamoyl group.

This compound is a crucial reagent for converting phenols into thiophenols via the Newman-Kwart rearrangement. exsyncorp.comwikipedia.orgthieme-connect.com This multi-step process begins with the reaction of a phenol (B47542) with this compound to form an O-aryl thiocarbamate. thieme-connect.comscielo.br For this reaction to proceed efficiently, especially with less acidic phenols, prior deprotonation of the phenol using a base like sodium hydride is often necessary. thieme-connect.com

The resulting O-aryl thiocarbamate is then subjected to thermal rearrangement, known as the Newman-Kwart rearrangement, to yield the isomeric S-aryl thiocarbamate. thieme-connect.comscielo.br This rearrangement is a key step in creating the aryl-sulfur bond. thieme-connect.com Subsequent hydrolysis or reduction of the S-aryl thiocarbamate affords the desired thiophenol. thieme-connect.comresearchgate.net

This methodology has been successfully applied to synthesize a variety of substituted thiophenols, including those with sterically hindering groups. scielo.br For instance, 2,4-dimethylthiophenol and 2-tert-butyl-4-methylthiophenol have been prepared from their corresponding phenols using this sequence. scielo.br

The general synthetic scheme is as follows:

Thiocarbamoylation: A phenol reacts with this compound to form an O-aryl dimethylthiocarbamate. thieme-connect.com

Newman-Kwart Rearrangement: The O-aryl dimethylthiocarbamate is heated to induce a rearrangement to the corresponding S-aryl dimethylthiocarbamate. thieme-connect.com

Hydrolysis/Reduction: The S-aryl dimethylthiocarbamate is then cleaved, typically using a strong base like potassium hydroxide (B78521) or a reducing agent like lithium aluminum hydride, to yield the final thiophenol. thieme-connect.comresearchgate.net

Furthermore, this compound can be used in the synthesis of thioethers. A method for the deoxygenation of sulfoxides to thioethers utilizes this reagent, where the reaction proceeds through a proposed thiosulfoxide intermediate that degrades to the corresponding thioether and elemental sulfur. sioc-journal.cn

Table 1: Synthesis of Thiophenols using this compound This table is interactive. Click on the headers to sort the data.

| Starting Phenol | Thiophenol Product | Key Reaction Steps | Reference |

|---|

The synthesis of disulfides can be achieved as a subsequent step after the formation of thiols using this compound. Once the thiophenol is generated through the Newman-Kwart rearrangement and subsequent hydrolysis of the thiocarbamate, it can be susceptible to oxidation. researchgate.net This oxidation, which can sometimes occur in the presence of air, leads to the formation of a disulfide bridge, effectively coupling two thiol molecules. researchgate.netorganic-chemistry.org

For example, in the synthesis of a thiol-terminated nitro-substituted biphenyl, the hydrolysis of the corresponding S-thiocarbamate yielded the thiol, which was then intentionally oxidized to the disulfide. acs.org This demonstrates that the thiols prepared via the this compound route can be direct precursors to symmetrical disulfides.

Pharmaceutical and Medicinal Chemistry Intermediates

This compound is a valuable building block in the synthesis of pharmaceutical and medicinal compounds due to its ability to introduce the thiocarbamate functional group, which is present in various biologically active molecules. guidechem.comchemicalbook.comchemicalbook.comcymitquimica.com

This compound is a primary reagent for the synthesis of dimethylthiocarbamates. chemicalbook.comchemicalbook.comexsyncorp.com These compounds are formed through the reaction of this compound with nucleophiles such as alcohols and amines. guidechem.com The reaction with alcohols, for instance, is a key step in the synthesis of various derivatives, including those of natural products like silybin (B1146174). nih.gov In a study on silybin derivatives, 5,7,20-O-trimethylsilybin was reacted with this compound to produce the corresponding 3-O-dimethylthiocarbamoyl derivative. nih.gov This highlights the utility of this compound in selectively modifying complex molecules.

The general reaction involves the nucleophilic attack of an alcohol or amine on the electrophilic carbonyl carbon of this compound, leading to the displacement of the chloride and the formation of the thiocarbamate linkage.

The introduction of the dimethylthiocarbamoyl group can significantly alter the biological properties of a molecule. This derivatization strategy is employed in medicinal chemistry to explore structure-activity relationships and develop new therapeutic agents. nih.gov

In the field of anticancer research, this compound has been used to synthesize derivatives of various compounds to evaluate their potential as anticancer agents. For example, it was used in the derivatization of royleanone, a natural product, to explore its potential as a P-glycoprotein inhibitor, a protein often involved in multidrug resistance in cancer. nih.gov

Furthermore, research on calixarenes, a class of macrocyclic compounds, has involved their functionalization with this compound to create thiocarbamate derivatives. rudn.ru These derivatives were subsequently tested for their biological activity on various cancer cell lines, including HCT p53(+,+), HCT p53(-,-), LNCaP, and PC3. rudn.ru

Derivatization for Biological Activity Studies

Reagent in Derivatization for Analytical Chemistry

In analytical chemistry, derivatization is a common strategy to modify an analyte to improve its detection or separation. psu.edusci-hub.se this compound is used as a derivatizing agent, particularly for analytes that lack a strong chromophore or fluorophore, making them difficult to detect with standard high-performance liquid chromatography (HPLC) methods. psu.edugoogle.com

The reagent reacts with functional groups such as amines to introduce a thiocarbamoyl moiety. google.com This process is utilized in N-terminal peptide sequencing. The peptide's terminal amino acid is derivatized with this compound, cleaved, and then further reacted to yield a detectable derivative. google.com This method offers an alternative to traditional Edman degradation, aiming to enhance the sensitivity of protein sequencing. google.com By converting analytes into derivatives with improved detection characteristics, this compound enables more sensitive and reliable quantification in complex biological samples. sci-hub.se

Synthesis of Thiocarbonyl Derivatives for Advanced Materials

The introduction of sulfur atoms into organic molecules can impart unique and desirable properties for advanced materials applications. rsc.orgresearchgate.net this compound serves as a gateway to these sulfur-containing compounds, particularly thiocarbonyl derivatives. caltech.edu

This compound plays a key role in the synthesis of "turn-on" fluorescent probes, which are designed to become fluorescent only upon reaction with a specific analyte. nih.govacs.org Many of these probes are based on well-known fluorescent dyes like fluorescein (B123965). rsc.org The hydroxyl groups of the fluorescein are "capped" by reacting them with this compound, forming dimethylthiocarbamate (DMTC) groups. rsc.orgresearchgate.net

This modification renders the dye non-fluorescent. acs.orgrsc.org The DMTC group acts as a recognition site that can be selectively cleaved by certain reactive species, such as hypochlorous acid (HOCl). nih.govacs.orgrsc.org Upon cleavage, the original fluorescent dye is regenerated, producing a strong "turn-on" fluorescent signal. nih.gov This strategy has been successfully used to create highly sensitive and selective probes for detecting and imaging bioactive molecules in living cells. acs.orgnih.gov

Table 2: Examples of Fluorescent Probes Synthesized with this compound

| Fluorophore Core | Target Analyte | Mechanism of Action | Reference |

| Fluorescein | Hypochlorous Acid (HOCl) | Oxidative cleavage of the dimethylthiocarbamate (DMTC) group restores fluorescence. | rsc.org |

| 4'-hydroxybiphenyl-4-carbonitrile | Hypochlorous Acid (ClO⁻) | Cleavage of the N, N-dimethylthiocarbamate response group enables an ICT process. | nih.gov |

| Cyanine Dye (HDI) | Hypochlorous Acid (HClO) | Cleavage of the N,N-dimethylthiocarbamate group, which inhibits the ICT process. | acs.org |

Polymers with a high refractive index (HRIPs) are essential for advanced optical components like lenses and displays. researchgate.netaalto.fi The refractive index of a polymer can be significantly increased by incorporating atoms with high molar refractivity, such as sulfur. researchgate.net this compound is instrumental in synthesizing the sulfur-containing monomers required for these polymers.

The synthesis often involves converting dihydroxy aromatic compounds, such as 2,7-dihydroxynaphthalene, into bis(O-dimethylthiocarbamate) derivatives using this compound. google.com These intermediates can then undergo the Newman-Kwart rearrangement to produce the corresponding dithiols after hydrolysis. utupub.fioup.com These aromatic dithiols are valuable monomers that can be polymerized to form poly(phenylene thioether)s or other sulfur-rich polymers, which exhibit a high refractive index due to the high sulfur content. researchgate.netmit.edu

Role in Chiral Compound Synthesis

This compound is a valuable reagent in the field of asymmetric synthesis, where the goal is to create specific stereoisomers of a chiral molecule. sioc-journal.cn Its application is often linked to the Newman-Kwart rearrangement, which is used to synthesize chiral thiol-containing ligands. mdpi.comthieme-connect.com

In one approach, a chiral diol, such as (R)-BINOL, is reacted with this compound to form a bis(carbamothioate). mdpi.com This intermediate is then subjected to the Newman-Kwart rearrangement to yield a thiocarbamate, which can be reduced to the corresponding chiral dithiol. mdpi.com These chiral dithiols are precursors to important ligands used in asymmetric catalysis, which relies on chiral catalysts to control the stereochemical outcome of a reaction. mdpi.comthieme-connect.com

Additionally, the reagent is used to prepare O-allyl dimethylcarbamothioates from prochiral allylic alcohols. nih.gov These substrates can then undergo a palladium-catalyzed asymmetric rearrangement to produce chiral allylic thiol derivatives with high enantioselectivity. nih.gov

Computational and Theoretical Studies of Dimethylthiocarbamoyl Chloride

Molecular Orbital and Density Functional Theory (DFT) Calculations

Ab initio molecular orbital (MO) and density functional theory (DFT) calculations have been instrumental in elucidating the molecular structure and properties of Dimethylthiocarbamoyl chloride (TCC). mdpi.comnih.gov These studies, often performed in conjunction with experimental techniques like gas-phase electron diffraction (GED), provide a detailed picture of the molecule's geometry and electronic nature. mdpi.comepa.gov

Electronic Structure and Reactivity Predictions

Computational studies have revealed that this compound exists in the gas phase as a single, near-planar conformer which does not exhibit true C_s symmetry. mdpi.comnih.govepa.gov The orientation of the two methyl groups on the nitrogen atom has been a subject of close examination. mdpi.comnih.gov DFT and MO calculations, up to the MP4(SDQ) level of theory, have been employed to determine the minimum-energy orientations of these groups. mdpi.com

The electronic structure is significantly influenced by resonance effects within the thiocarbamoyl group. mdpi.com The C2-N bond length, calculated to be approximately 1.348 Å, is shorter than a typical C-N single bond, indicating significant double bond character due to the delocalization of the nitrogen lone pair electrons. nih.gov This delocalization is a key factor in the molecule's stability and reactivity. The C=S double bond is weaker than a C=O double bond found in the oxygen analogue, dimethylcarbamoyl chloride, partly due to poorer orbital overlap between carbon and the larger sulfur atom. mdpi.com This inherent weakness influences the compound's reaction pathways. mdpi.com

Table 1: Comparison of Selected Experimental and Calculated Structural Parameters for this compound Data derived from gas-phase electron diffraction (GED) and MP2/6-31+G(d,p) calculations. mdpi.comnih.gov

| Parameter | Experimental Value (GED, r_g) | Calculated Value (MP2) |

| Bond Lengths (Å) | ||

| C=S | 1.641 (± 0.003) | 1.636 |

| C-N | 1.348 (± 0.004) | 1.353 |

| C-Cl | 1.772 (± 0.004) | 1.782 |

| C-N (avg. methyl) | 1.472 (± 0.003) | 1.467 |

| **Bond Angles (°) ** | ||

| ∠N-C=S | 127.4 (± 0.6) | 127.3 |

| ∠N-C-Cl | 113.0 (± 0.4) | 113.1 |

| ∠C-N-C (avg. methyl) | 122.0 (± 0.6) | 121.7 |

Reaction Pathway Energetics

Computational methods have been used to explore the energetics of reaction pathways involving this compound. For instance, the potential energy curve for the rotation around the central C(S)-N bond has been calculated, providing insight into the rotational energy barriers. mdpi.com

More complex reactions, such as the Newman-Kwart rearrangement of O-aryl thiocarbamates (synthesized from phenols and this compound), have been studied extensively. chemrxiv.orgacs.org Quantum chemical calculations for the thermal rearrangement show a high activation barrier. For the rearrangement of an O-aryl N,N-dimethylthiocarbamate, the computed Gibbs free energy of activation (ΔG‡) via a spirocyclic transition state is approximately 48.9 kcal/mol. acs.org This high barrier is consistent with the vigorous experimental conditions, often requiring temperatures up to 300 °C, for the reaction to proceed. acs.org In contrast, the radical cation version of the rearrangement, which can be initiated electrochemically, has a much lower calculated activation barrier of just 8.4 kcal/mol, explaining why this method allows the reaction to occur at room temperature. acs.org

Mechanistic Elucidation through Computational Modeling

Computational modeling is a cornerstone for elucidating the detailed mechanisms of reactions involving this compound, particularly in identifying transient species like transition states and intermediates that are difficult to observe experimentally. mdpi.comresearchgate.net

Investigation of Transition States and Intermediates

Computational studies have been crucial in understanding the mechanisms of two key reactions: solvolysis and the Newman-Kwart rearrangement.

Solvolysis: The solvolysis of this compound is proposed to proceed through an ionization [I] pathway. researchgate.net This mechanism involves the formation of a carbocation intermediate, [(CH₃)₂NCS]⁺. The stability of this cation is a critical factor. The substitution of oxygen (in dimethylcarbamoyl chloride) with sulfur leads to a more stable carbocation, which results in an earlier transition state along the reaction coordinate. mdpi.comresearchgate.net This earlier transition state explains the reduced nucleophilic solvation and the significantly faster solvolysis rates observed for the thio-compound compared to its oxygen analogue. researchgate.net

Newman-Kwart Rearrangement: For the thermal Newman-Kwart rearrangement of O-aryl thiocarbamates, computational analysis has shown that the reaction proceeds via a concerted mechanism through a single, four-membered ring transition state, rather than a Meisenheimer-type intermediate. mdpi.comacs.orguni-muenchen.de This transition state involves the sulfur atom attacking the ipso-carbon of the aryl ring. mdpi.com For the radical-cation pathway, a different transition state is involved, and calculations show that charge and spin density are transferred from the thiocarbamate moiety to the aromatic ring along the reaction coordinate. chemrxiv.org

Table 2: Calculated Gibbs Free Energies for the Newman-Kwart Rearrangement acs.org

| Reaction Pathway | Species | Calculated ΔG (kcal/mol) |

| Thermal | Reactant (2a) | 0 (Reference) |

| Transition State (TS-1) | +48.9 | |

| Product (3a) | -12.8 | |

| Electrochemical | Radical Cation Reactant (2a•+) | 0 (Reference) |

| Transition State (TS-2) | +8.4 | |

| Radical Cation Product (3a•+) | -10.9 |

Quantum Chemical Topology (QTAIM) Analysis

There are no specific Quantum Theory of Atoms in Molecules (QTAIM) analyses focusing directly on this compound found in the reviewed literature. This method, which analyzes the topology of the electron density to define chemical bonds and atomic interactions, has been applied to related systems, but a dedicated study on this compound is not available. rsc.org

Correlation with Experimental Data (e.g., Reaction Rates, Stability)

A key strength of computational studies on this compound is the strong correlation between theoretical predictions and experimental data.

Molecular Structure: As shown in Table 1, the molecular geometry of this compound determined by DFT and MO calculations shows excellent agreement with experimental data from gas-phase electron diffraction (GED). mdpi.comnih.gov Calculated bond lengths and angles are typically within a few thousandths of an angstrom or a few tenths of a degree of the measured values, validating the accuracy of the computational models. mdpi.com

Reaction Rates and Stability: Computational results provide a clear rationale for experimentally observed reaction rates. The solvolysis of this compound is two to three orders of magnitude faster than that of its oxygen analogue, N,N-dimethylcarbamoyl chloride. researchgate.net Theoretical models attribute this to the formation of a more stable carbocation from the sulfur-containing compound, which lowers the activation energy of the rate-determining step. mdpi.comresearchgate.net

Similarly, the high activation energy (ΔG‡ ≈ 48.9 kcal/mol) calculated for the thermal Newman-Kwart rearrangement aligns perfectly with the high temperatures (often >250 °C) required in laboratory syntheses. chemrxiv.orgacs.org The dramatically lower calculated barrier for the radical-cation rearrangement (ΔG‡ ≈ 8.4 kcal/mol) explains the experimental success of performing this reaction at room temperature using electrochemical or photoredox methods. acs.org

Furthermore, in studies of related 2,6-diarylthiophenols derived from this compound, computational methods have been used to investigate through-space polar-π interactions. These studies found a strong linear correlation (R²=0.95) between experimentally measured pKa values and calculated Hammett sigma values, demonstrating the predictive power of combining computational analysis with classic physical-organic principles. arxiv.org

Advanced Research Directions and Future Perspectives

Catalytic Applications and Green Chemistry Approaches

The development of greener synthetic methods is a paramount goal in modern chemistry. Dimethylthiocarbamoyl chloride has found utility in protocols that align with the principles of green chemistry, particularly in reactions that proceed without the need for additional catalysts or solvents.

One notable application is the deoxygenation of sulfoxides to their corresponding thioethers. Research has demonstrated that this conversion can be achieved efficiently by heating a mixture of a sulfoxide (B87167) with this compound at 100°C in the absence of any solvent. sioc-journal.cnresearchgate.net This method is effective for a range of aliphatic and aromatic sulfoxides, offering moderate to excellent yields and compatibility with various functional groups. sioc-journal.cn The process is notable for using this compound as an odorless thionating reagent that can be handled safely in standard laboratory settings. sioc-journal.cn The reaction is believed to proceed through a thiosulfoxide intermediate, which then degrades to the thioether and elemental sulfur. sioc-journal.cn This solvent-free approach represents a significant advancement towards more environmentally benign chemical transformations. researchgate.netacs.org

In addition to solvent-free applications, this compound is employed in metal-catalyzed reactions. For instance, palladium catalysis has been used to facilitate the synthesis of 2-aminobenzothiazoles from 2-chloroanilines and thiocarbamoyl chloride. researchgate.net Such catalytic methods expand the synthetic utility of the reagent, enabling the construction of complex heterocyclic scaffolds that are of interest in medicinal chemistry and materials science. researchgate.net

| Green Chemistry Application | Substrate | Conditions | Key Advantage | Reference |

| Deoxygenation | Aliphatic and Aromatic Sulfoxides | 100°C, neat (solvent-free) | Avoids use of additional solvents and catalysts. | sioc-journal.cnresearchgate.net |

| Catalytic Synthesis | 2-Chloroanilines | Pd(dba)₂, t-BuOK | Enables formation of complex heterocycles. | researchgate.net |

Development of Novel this compound Derivatives with Enhanced Reactivity or Selectivity

Research is actively focused on synthesizing novel derivatives using this compound as a key building block, aiming to create molecules with tailored properties for specific applications. This often involves multi-step synthetic sequences where the initial thiocarbamoylation is followed by rearrangements and further functionalization.

A prominent example is the synthesis of neuroprotective agents based on the ferulic acid scaffold. nih.gov In this work, 4-hydroxybenzaldehyde (B117250) derivatives are first treated with this compound under alkaline conditions to yield O-aryl dimethylcarbamothioates. nih.gov These intermediates then undergo a Newman-Kwart rearrangement to produce the corresponding S-aryl compounds, which are further elaborated into cinnamic acid derivatives and amides. nih.gov This strategic derivatization allows for a direct comparison between phenolic and thiophenolic compounds, providing insights into the structure-activity relationships relevant to neuroprotection. nih.gov

Similarly, novel steroidal derivatives with potential cytotoxic activities have been synthesized. nih.gov These complex molecules, modified at the benzylidene moiety with various acylamino groups, demonstrate how this compound can be a starting point for creating compounds with potential therapeutic value. nih.gov The synthesis of arylthiourea derivatives for use as plant growth regulators also highlights the versatility of this reagent in generating structurally diverse molecules with specific biological activities. acs.org

The synthesis of these novel compounds often relies on the classic reaction of a phenol (B47542) with this compound to form a thiocarbamate, which is then rearranged to a thiol. This thiol can then be used in subsequent reactions. The Newman-Kwart rearrangement is a key step in many of these syntheses, converting O-arylthiocarbamates to S-arylthiocarbamates. nih.govdiva-portal.org

Integration into Flow Chemistry and Automation for Scalable Synthesis

The integration of traditional synthetic methods into continuous flow and automated systems offers significant advantages in terms of safety, scalability, and efficiency. This compound chemistry is well-suited for this transition.

Flow microreactor systems have been successfully used to generate and react highly reactive carbamoyllithium species derived from N,N-dimethylthiocarbamoyl chloride. researchgate.net This approach allows for transformations that are difficult to control using conventional batch methods. The precise control over reaction time and temperature in a flow reactor enables the safe handling and utilization of these potent intermediates for the synthesis of various amides, including α-ketoamides. researchgate.net

Furthermore, flow reactors have been employed for carrying out high-temperature reactions like the Miyazaki-Newman-Kwart rearrangement. researchgate.net The synthesis of complex molecules such as carba- or oxa smolecule.com-, researchgate.net-, researchgate.net-, and acs.orghelicene (di)thiol derivatives has been achieved using this technology. researchgate.net The rearrangement of (dimethylcarbamothioyl)oxy (oxa)helicenes in a flow reactor at high temperatures proceeds efficiently without causing conformational scrambling, which is a significant advantage for asymmetric synthesis. researchgate.net This demonstrates the potential of flow chemistry to enable challenging transformations involving this compound derivatives on a larger scale. researchgate.net

| Flow Chemistry Application | Intermediate/Reaction | Advantage | Reference |

| Generation of Carbamoyllithiums | Carbamoyllithium from DMTCC | Enables use of highly reactive intermediates safely. | researchgate.net |

| Miyazaki-Newman-Kwart Rearrangement | Rearrangement of (dimethylcarbamothioyl)oxy (oxa)helicenes | Scalable, high-temperature synthesis without racemization. | researchgate.net |

Exploration of Biomedical Applications Beyond Current Scope

While this compound itself is a reagent, its derivatives are being explored for a widening range of biomedical applications. The ability to introduce a sulfur-containing functional group into a target molecule opens up avenues for creating new therapeutic agents.

One area of investigation is the development of treatments for neurodegenerative diseases. Derivatives of the drug galanthamine, used for Alzheimer's disease, have been synthesized using this compound to introduce a thiocarbamate group, which is then rearranged. google.com This modification strategy aims to produce new analogues with potentially improved pharmacological profiles. google.com As mentioned previously, novel derivatives of thioferulic acid have shown promise as neuroprotective agents, capable of attenuating cell damage induced by oxidative stress. nih.gov

The cytotoxic potential of derivatives is also being harnessed for anticancer research. A series of novel steroidal derivatives bearing a modified benzylidene group were synthesized and evaluated for their cytotoxic activities against human cancer cell lines, including HeLa and MCF-7. nih.gov The results indicated that specific compounds exhibited promising in vitro activity, suggesting that this class of molecules warrants further investigation as potential antineoplastic agents. nih.gov The biological activity of these compounds is often tied to the unique chemical properties imparted by the sulfur-containing moieties introduced via this compound chemistry. smolecule.com

Beyond human health, derivatives are also being developed for agricultural applications, such as arylthiourea compounds that act as plant growth regulators, demonstrating the broad biological potential of these structures. acs.org

Detailed Spectroscopic Analysis and Structural Elucidation of Intermediates and Products

Thorough characterization of reaction intermediates and final products is crucial for understanding reaction mechanisms and confirming molecular structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose in the context of this compound chemistry.

In the study of O-benzyl thiocarbamates and their rearrangement to S-benzyl thiocarbamates, both ¹H and ¹³C NMR spectroscopy provide clear evidence of the transformation. kiku.dk A notable spectroscopic signature is the significant upfield shift (around 1.34 ppm) of the signal corresponding to the benzylic protons in the ¹H NMR spectrum after the rearrangement. kiku.dk This shift indicates a change in the electronic environment of these protons as the benzylic carbon becomes bonded to sulfur instead of oxygen. kiku.dk The N,N-dimethylamino group often shows two distinct peaks in the NMR spectrum due to the high rotational energy barrier around the C-N amide bond, although these can merge at higher temperatures. kiku.dk

The synthesis of various derivatives, including those of steroids and aromatic thiols, relies on NMR for structural confirmation. diva-portal.orgresearchgate.net For instance, in the deoxygenation of sulfoxides, ¹H NMR analysis of the crude reaction mixture provides direct evidence for the conversion of this compound into dimethylcarbamoyl chloride, confirming its role in the reaction mechanism. sioc-journal.cn

| Spectroscopic Technique | Observation | Interpretation | Reference |

| ¹H NMR | Upfield shift of benzylic protons (~1.34 ppm) | Rearrangement from O-benzyl to S-benzyl thiocarbamate. | kiku.dk |

| ¹H NMR | Two distinct peaks for N-methyl groups | High rotational barrier of the C-N amide bond. | kiku.dk |

| ¹H & ¹³C NMR | Comparison of spectra with known compounds | Confirmation of product structure and reaction intermediates. | sioc-journal.cnresearchgate.net |

Investigation of Through-Space Interactions in Derivatives

The introduction of sulfur atoms into molecular frameworks using this compound can lead to unique intramolecular and intermolecular interactions. The investigation of these "through-space" interactions is an advanced research area that explores how non-covalent forces influence molecular conformation, packing, and electronic properties.

Derivatives of this compound are used to synthesize sulfur-rich macrocycles and other complex architectures where such interactions are prominent. mit.edu For example, in macrocyclic anion receptors containing 1,4-dithiin units, through-space interactions between the redox-active sulfur-containing moiety and a bound anion can influence the electrochemical properties of the host molecule. mit.edu

In the context of molecular electronics, oligo(arylene ethynylene) (OAE) wires terminated with thiol groups—often prepared via a Newman-Kwart rearrangement of a dimethylthiocarbamate precursor—are subject to through-space interactions. rsc.org Van der Waals forces between molecules can significantly affect how they assemble on a surface, which in turn influences the conductance properties of the resulting molecular junction. rsc.org Similarly, the study of triptycene (B166850) derivatives containing thiol groups, synthesized using this compound chemistry, reveals how disulfide bond formation and molecular packing are guided by the three-dimensional structure of the triptycene scaffold. oup.com These investigations are crucial for the rational design of new materials with tailored electronic and self-assembly properties.

常见问题

Q. What are the critical handling and storage considerations for DMTC in laboratory settings?

DMTC is moisture-sensitive and reacts with water, necessitating storage in airtight, desiccated containers under inert gas (e.g., N2) . Its melting point (42–44°C) and low boiling point (90–95°C at 0.5 mmHg) require temperature-controlled environments to avoid decomposition. Storage in cool, dry conditions (e.g., 4°C) is recommended, with compatibility checks for HDPE containers due to its corrosive nature .

Q. How should safety protocols be designed for DMTC exposure in synthetic workflows?

DMTC releases toxic fumes (e.g., HCl, SCl2) upon decomposition. Engineering controls (fume hoods), personal protective equipment (acid-resistant gloves, goggles), and emergency measures (eye wash stations, showers) are mandatory . Airborne concentration monitoring and spill containment protocols should align with OSHA guidelines .

Advanced Research Questions

Q. What methodologies optimize DMTC’s use in the Newman-Kwart rearrangement for arylthiol synthesis?

DMTC reacts with phenols to form O-thiocarbamates, which undergo thermal rearrangement (200–300°C) to arylthiols. Key parameters include stoichiometric control (1:1 phenol:DMTC), inert atmosphere (Ar), and purification via column chromatography . Impurities like dimethylcarbamoyl chloride (DMCC, ≤1.5%) must be quantified via HPLC to avoid side reactions .

Q. How does DMTC enable solvent-free deoxygenation of sulfoxides, and what mechanistic insights exist?

DMTC acts as a thionating agent in a two-step process: (1) sulfoxide reacts with DMTC to form a thiosulfoxide intermediate; (2) thermal cleavage (100°C, 2–6 hrs) yields thioethers and elemental sulfur. The solvent-free method achieves 65–95% yields, with functional group tolerance for nitro, ester, and halide substituents . Kinetic studies suggest a radical-free pathway involving nucleophilic attack at sulfur .

Q. What analytical techniques validate DMTC’s purity and monitor reaction progress?

- Purity : GC-MS or HPLC (C18 column, acetonitrile/water mobile phase) quantifies DMCC and other impurities .

- Reaction Monitoring : <sup>1</sup>H NMR tracks the disappearance of sulfoxide peaks (δ 2.5–3.5 ppm) and emergence of thioether signals (δ 1.2–1.8 ppm) . FT-IR confirms C=S bond formation (ν~1250 cm<sup>-1</sup>) .

Q. How do structural variations in DMTC derivatives impact coordination chemistry?

DMTC’s C=S group binds transition metals (e.g., Cu, Pd) to form dithiocarbamate complexes, altering redox properties. For example, Cu(I)-DMTC complexes catalyze aerobic oxidative condensations of furfurals, with ligand geometry influencing catalytic efficiency . X-ray crystallography and cyclic voltammetry are critical for characterizing these interactions .

Data Contradictions and Validation

Q. How to resolve discrepancies in reported melting points (40.5–44°C) and reaction yields?

Variability arises from impurities (e.g., DMCC) and hygroscopicity. Recrystallization (hexane/ethyl acetate) and Karl Fischer titration ensure anhydrous conditions . Reproducibility requires strict control of heating rates (1–2°C/min) during melting point determination .

Q. What experimental factors explain inconsistent yields in DMTC-mediated deoxygenations?

Substrate steric hindrance and moisture contamination are key. For example, bulky ortho-substituted sulfoxides show reduced yields (<50%), while anhydrous DMTC (validated by <1% H2O via FT-IR) improves efficiency .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。